molecular formula C5H10Cl2 B3061187 1,4-Dichloro-2-methylbutane CAS No. 623-34-7

1,4-Dichloro-2-methylbutane

Cat. No. B3061187
CAS RN: 623-34-7
M. Wt: 141.04 g/mol
InChI Key: OUSZUUNUORQHDW-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-methylbutane is a chemical compound with the molecular formula C5H10Cl2 . It has an average mass of 141.039 Da and a monoisotopic mass of 140.015961 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2-methylbutane consists of a butane backbone with chlorine atoms substituted at the 1 and 4 positions and a methyl group substituted at the 2 position .


Physical And Chemical Properties Analysis

1,4-Dichloro-2-methylbutane has a molecular weight of 141.039 . More detailed physical and chemical properties such as boiling point, density, and heat capacity would require specific experimental measurements .

Scientific Research Applications

Dehydrochlorination and Formation of Dienes

  • Dehydrochlorination Reactions : The dehydrochlorination of compounds similar to 1,4-Dichloro-2-methylbutane, like 1,1-dichloro-3-methylbutane, has been studied over molten salt catalysts. This research reveals insights into the formation of olefins through these processes (Nomura & Shimizu, 1980).

Rotational Isomerism and Molecular Spectroscopy

  • Rotational Isomerism Studies : Research on compounds like 1,1,2‐trichloroethane, which share structural similarities with 1,4-Dichloro-2-methylbutane, helps in understanding the differences in rotational isomerism and the impact of molecular structure on such properties (K. Kuratani & S. Mizushima, 1954).

Optical Activity and Atomic Dimensions

  • Optical Activity Analysis : Studies on optically active derivatives of compounds like 2-methylbutane, which are structurally related to 1,4-Dichloro-2-methylbutane, provide insights into the relationship between molecular rotations and atomic dimensions (D. Brauns, 1937).

Effect of Pressure on Molecular Conformations

  • Molecular Conformation under Pressure : Investigations into how pressure affects the internal rotation angle and molecular conformations of compounds like 1,2‐dichloroethane in solutions containing 2‐methylbutane are relevant for understanding the behavior of 1,4-Dichloro-2-methylbutane under similar conditions (S. Ikawa & E. Whalley, 1984).

Synthesis and Isomerization Studies

  • Synthesis of Alkynes and Isomerization : Research on the synthesis of 3-methylalk-1-ynes from compounds like 1,1-dichloro-3-methylalkanes and the isomerization of dienes is relevant to the synthesis and transformation of 1,4-Dichloro-2-methylbutane (O. Okhlobystin et al., 1962).

Safety and Hazards

While specific safety data for 1,4-Dichloro-2-methylbutane is not available, it’s important to handle all chlorinated hydrocarbons with care. They can be harmful if swallowed, inhaled, or come into contact with skin .

properties

IUPAC Name

1,4-dichloro-2-methylbutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSZUUNUORQHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337659, DTXSID20870707
Record name 1,4-Dichloro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_54657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2-methylbutane

CAS RN

623-34-7
Record name 1,4-Dichloro-2-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dichloro-2-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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